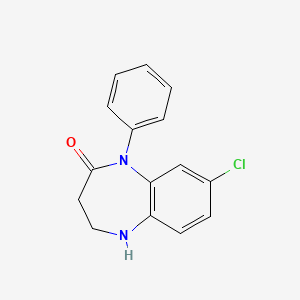![molecular formula C37H46N4O6 B1675083 (2S)-N-[(2S,4S,5S)-5-[[2-(2,6-二甲基苯氧基)乙酰]氨基]-4-羟基-1,6-二苯基己烷-2-基]-2-(2,4-二氧代-1,3-二氮杂环-1-基)-3-甲基丁酰胺 CAS No. 192725-39-6](/img/structure/B1675083.png)
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-二甲基苯氧基)乙酰]氨基]-4-羟基-1,6-二苯基己烷-2-基]-2-(2,4-二氧代-1,3-二氮杂环-1-基)-3-甲基丁酰胺
描述
Lopinavir Metabolite M1 is an HIV protease inhibitor which also inhibits E6-mediated proteasomal degradation of mutant p53 in E6-transfected C33A cells.
科学研究应用
Antiviral Research
Lopinavir Metabolite M-1: has been studied for its antiviral properties, particularly against HIV-1. It is a part of the protease inhibitor class of antiretroviral therapy, which is crucial in preventing the maturation of infectious viral particles . The metabolite’s efficacy in inhibiting viral proteases makes it a valuable compound in the development of treatments for HIV-1.
COVID-19 Treatment Exploration
During the COVID-19 pandemic, Lopinavir, the parent compound of M-1, was evaluated for its potential to inhibit SARS-CoV-2 in vitro . Although the clinical use of Lopinavir/Ritonavir was not recommended due to pharmacokinetic limitations, the structure-activity relationship analysis provided insights for the design of new viral protease inhibitors .
Pharmacokinetics
The metabolite’s role in pharmacokinetics is significant due to its interactions with hepatic enzymes CYP3A4 and CYP3A5. Understanding these interactions is essential for predicting drug metabolism and designing dosing regimens to achieve therapeutic efficacy .
Drug Resistance Studies
Lopinavir Metabolite M-1 can be used in research to understand the mechanisms of drug resistance, especially in HIV treatment. Its rare occurrence of resistance development when used as a first-line protease inhibitor makes it an interesting subject for long-term antiretroviral therapy studies .
Safety and Tolerability Analysis
The safety profile and side effects associated with Lopinavir Metabolite M-1, such as gastrointestinal disturbances and serum lipid elevations, are areas of active research. These studies help in improving the tolerability of antiretroviral therapies .
作用机制
Target of Action
Lopinavir Metabolite M-1, an active metabolite of Lopinavir, primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus .
Mode of Action
Lopinavir Metabolite M-1 inhibits the HIV-1 protease with a Ki of 0.7 pM . This inhibition prevents the cleavage of the gag-pol polyprotein, resulting in the production of immature, non-infectious viral particles .
Biochemical Pathways
The primary biochemical pathway affected by Lopinavir Metabolite M-1 is the HIV-1 replication cycle . By inhibiting the HIV-1 protease, it prevents the maturation of viral particles, thereby halting the replication of the virus .
Pharmacokinetics
Lopinavir is metabolized via the hepatic enzymes CYP3A4 and CYP3A5 When co-administered with ritonavir, a potent inhibitor of these hepatic enzymes, it achieves significantly increased plasma levels of lopinavir, well above the mean 50% inhibitory concentration (ic50) for wild-type hiv-1 .
Result of Action
The inhibition of the HIV-1 protease by Lopinavir Metabolite M-1 leads to a decrease in the production of mature, infectious HIV-1 particles. This results in a reduction of viral load and an improvement in the clinical symptoms of HIV-1 infection .
Action Environment
The action of Lopinavir Metabolite M-1 can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the CYP3A4 and CYP3A5 enzymes can affect its metabolism and hence its efficacy . Furthermore, the bioavailability and efficacy of Lopinavir can be influenced by the patient’s nutritional status, as its oral solution has been found to have increased bioavailability when taken with food .
属性
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46N4O6/c1-24(2)34(41-19-18-32(43)40-37(41)46)36(45)38-29(20-27-14-7-5-8-15-27)22-31(42)30(21-28-16-9-6-10-17-28)39-33(44)23-47-35-25(3)12-11-13-26(35)4/h5-17,24,29-31,34,42H,18-23H2,1-4H3,(H,38,45)(H,39,44)(H,40,43,46)/t29-,30-,31-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMJBRVYHIASB-MEROQGEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lopinavir Metabolite M-1 | |
CAS RN |
192725-39-6 | |
| Record name | 4-Oxo-lopinavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192725396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-OXO-LOPINAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA4KE7HY7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



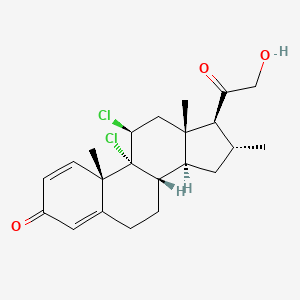
![[2-[(8S,9R,10S,11S,13S,14S,17S)-9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B1675004.png)
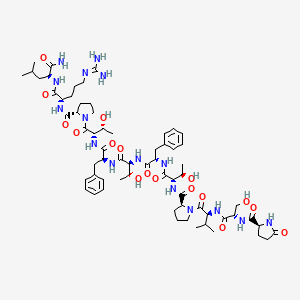
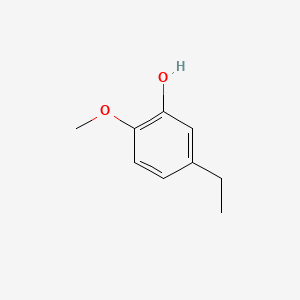

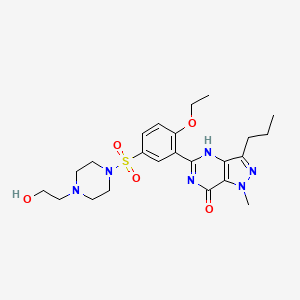
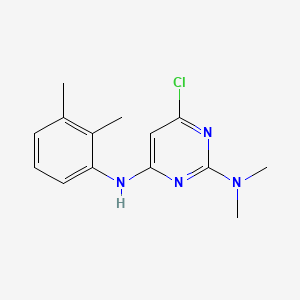
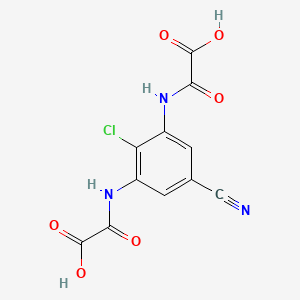


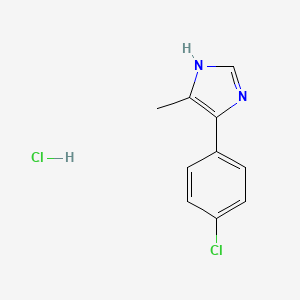
![(2S)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B1675021.png)
